molecular formula C12H18N4O3 B8106731 tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

Cat. No.: B8106731
M. Wt: 266.30 g/mol
InChI Key: DIRRICVVGWQQQQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to an azetidine ring. The presence of the tert-butyl group enhances its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and tert-butyl azetidine-1-carboxylate.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and pressure to optimize yield and purity.

  • Continuous Flow Chemistry: This method can be employed to enhance efficiency and safety, allowing for continuous production without the need for batch processing.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or basic medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Nucleophiles like amines or alcohols, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted triazoles or azetidines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biology: It serves as a ligand in biological assays and drug discovery processes. Its ability to bind to various receptors makes it valuable in studying biological pathways and developing new therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring can act as a mimic of biological molecules, interfering with or enhancing biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Tert-Butyl 3-formyl-1H-indole-1-carboxylate: Similar in structure but contains an indole ring instead of a triazole ring.

  • Methyl 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group attached to the triazole ring.

Uniqueness: The presence of the azetidine ring and the tert-butyl group in tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate distinguishes it from other similar compounds, providing unique reactivity and stability profiles.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Properties

IUPAC Name

tert-butyl 3-(3-methyltriazole-4-carbonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-6-8(7-16)10(17)9-5-13-14-15(9)4/h5,8H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRICVVGWQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (10.9 g, 25.7 mmol) was added in one portion to a stirring solution of tert-butyl 3-(hydroxy(1-methyl-1H-1,2,3-triazol-5-yl)methyl)azetidine-1-carboxylate (4.60 g, 17.1 mmol, Intermediate 28: step a) in dry dichloromethane (86 mL). The resulting mixture was stirred at 23° C. After 18 hours, a mixture containing equal parts water, saturated aqueous sodium thiosulfate solution, and saturated aqueous sodium bicarbonate solution was added (200 mL). Dichloromethane (100 mL) was added. The resulting biphasic mixture was stirred for 15 minutes. The layers were separated. The organic layer was dried with sodium sulfate and the dried solution was concentrated. The residue was purified by flash-column chromatography on silica gel eluting with dichloromethane initially, grading to 5% methanol-dichloromethane to provide the title compound as a clear, colorless oil.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
tert-butyl 3-(hydroxy(1-methyl-1H-1,2,3-triazol-5-yl)methyl)azetidine-1-carboxylate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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Intermediate 28
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reactant
Reaction Step One
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86 mL
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solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

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